5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone
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Overview
Description
5-Chloromethyl-2,3-dimethoxy-6-methyl-1,4-benzoquinone is a chemical compound that belongs to the class of benzoquinones Benzoquinones are known for their redox properties and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2,3-dimethoxy-6-methyl-1,4-benzoquinone can be achieved through a multi-step process starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 3,4,5-trimethoxytoluene, bromination is carried out using a NaBr and H₂O₂ system in acetic acid to produce 2-bromo-3,4,5-trimethoxytoluene.
Methoxylation: The brominated compound is then treated with sodium methoxide (CH₃ONa) in methanol in the presence of cuprous bromide (CuBr) to yield 2,3,4,5-tetramethoxytoluene.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-2,3-dimethoxy-6-methyl-1,4-benzoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
- **
Oxidation: Ceric ammonium nitrate (NH₄)₂Ce(NO₃)₆ in THF/H₂O.
Properties
CAS No. |
202843-56-9 |
---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO4/c1-5-6(4-11)8(13)10(15-3)9(14-2)7(5)12/h4H2,1-3H3 |
InChI Key |
ICQRCOPDPHYUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCl |
Origin of Product |
United States |
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